1-(2,5-Dimethoxyphenyl)-2-(1,5-dimethylbenzimidazol-2-yl)sulfanylethanol
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Overview
Description
1-(2,5-Dimethoxyphenyl)-2-(1,5-dimethylbenzimidazol-2-yl)sulfanylethanol is a complex organic compound that features a combination of aromatic rings, methoxy groups, and a benzimidazole moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-(1,5-dimethylbenzimidazol-2-yl)sulfanylethanol typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the dimethoxyphenyl group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the sulfanylethanol group: This could be done through nucleophilic substitution reactions, where a thiol group reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-2-(1,5-dimethylbenzimidazol-2-yl)sulfanylethanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the methoxy groups could yield a variety of substituted aromatic compounds.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-2-(1,5-dimethylbenzimidazol-2-yl)sulfanylethanol may have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-(1,5-dimethylbenzimidazol-2-yl)sulfanylethanol would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxyphenyl)-2-(1-methylbenzimidazol-2-yl)sulfanylethanol: Similar structure but with a different substitution pattern on the benzimidazole ring.
1-(2,5-Dimethoxyphenyl)-2-(1,5-dimethylbenzimidazol-2-yl)ethanol: Lacks the sulfanyl group.
Uniqueness
1-(2,5-Dimethoxyphenyl)-2-(1,5-dimethylbenzimidazol-2-yl)sulfanylethanol is unique due to the presence of both the dimethoxyphenyl and benzimidazole moieties, as well as the sulfanyl group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-(1,5-dimethylbenzimidazol-2-yl)sulfanylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-12-5-7-16-15(9-12)20-19(21(16)2)25-11-17(22)14-10-13(23-3)6-8-18(14)24-4/h5-10,17,22H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEHYIZLAJSDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)SCC(C3=C(C=CC(=C3)OC)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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